molecular formula C9H8BrF3O2 B8173249 1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene

1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene

Cat. No.: B8173249
M. Wt: 285.06 g/mol
InChI Key: OCIHBLKMHODNIH-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene is an organic compound with the molecular formula C9H8BrF3O2 It is a derivative of benzene, featuring bromine, fluorine, and methoxy substituents

Preparation Methods

The synthesis of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.

    Ethoxylation: Addition of the difluoroethoxy group (-OCH2CF2) to the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups allows it to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-Bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-4-(2,2-difluoroethoxy)benzene: Lacks the additional fluorine and methoxy groups.

    1-Bromo-4-(2,2-difluoroethoxy)-2-fluorobenzene: Lacks the methoxy group.

    1-Bromo-4-(2,2-difluoroethoxy)-2,5-dimethylbenzene: Contains methyl groups instead of methoxy and fluorine.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-4-(2,2-difluoroethoxy)-2-fluoro-5-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-2-5(10)6(11)3-8(7)15-4-9(12)13/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIHBLKMHODNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OCC(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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